Tributyl[(phenylsulfanyl)methyl]stannane
Description
Tributyl[(phenylsulfanyl)methyl]stannane is an organotin compound characterized by a tributyltin core functionalized with a (phenylsulfanyl)methyl group. This structure confers unique reactivity, particularly in cross-coupling reactions such as Stille couplings, where it serves as a precursor for introducing sulfur-containing aromatic moieties into complex molecules . Its phenylsulfanyl group enhances electronic interactions in conjugated systems, making it valuable in materials science and pharmaceutical synthesis.
Properties
CAS No. |
34694-32-1 |
|---|---|
Molecular Formula |
C19H34SSn |
Molecular Weight |
413.3 g/mol |
IUPAC Name |
tributyl(phenylsulfanylmethyl)stannane |
InChI |
InChI=1S/C7H7S.3C4H9.Sn/c1-8-7-5-3-2-4-6-7;3*1-3-4-2;/h2-6H,1H2;3*1,3-4H2,2H3; |
InChI Key |
YYWSMUMPMNVDNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The phenylsulfanyl group in the target compound provides stronger electron-withdrawing character compared to methoxymethoxy (electron-donating) or phenylethynyl (neutral/conjugation-enhancing) groups. This influences reactivity in cross-couplings and material properties .
- Steric Considerations : Bulky substituents like methoxymethoxy reduce reaction rates in sterically hindered environments, whereas linear groups (e.g., phenylethynyl) favor planar conjugation .
Reactivity Trends :
- Sulfur-containing stannanes (phenylsulfanyl, methylthio) exhibit faster oxidative addition in Pd-catalyzed couplings compared to oxygenated analogs .
- Isothiocyanato derivatives require stringent anhydrous conditions due to moisture sensitivity .
Toxicity and Environmental Impact
Organotin compounds are broadly toxic, particularly to aquatic life. Tributyl[(methoxymethoxy)methyl]stannane and related analogs require careful disposal due to bioaccumulation risks . In contrast, phenylsulfanyl derivatives may exhibit reduced acute toxicity compared to trialkyltins but still demand hazard mitigation .
Preparation Methods
Lithium-Mediated Transmetalation
A widely employed method involves the reaction of phenylsulfanylmethyllithium with tributyltin chloride. Key steps include:
-
Deprotonation : Phenylsulfanylmethane (PhSCH<sub>3</sub>) is treated with n-butyllithium (n-BuLi) at −78°C in tetrahydrofuran (THF) to generate the lithium intermediate (PhSCH<sub>2</sub>Li).
-
Quenching with Tributyltin Chloride : The lithiated species reacts with Bu<sub>3</sub>SnCl at 0°C–25°C, yielding the target compound.
Optimization Notes :
Grignard Reagent Approach
An alternative route utilizes phenylsulfanylmethylmagnesium bromide (PhSCH<sub>2</sub>MgBr) and tributyltin chloride:
-
Grignard Formation : PhSCH<sub>2</sub>Br reacts with magnesium turnings in THF under argon.
-
Tin Coupling : The Grignard reagent is added dropwise to Bu<sub>3</sub>SnCl at 0°C, followed by reflux (12 h).
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 12–18 h |
| Yield | 68–75% |
| Purity (GC-MS) | >95% |
Limitations : Lower yields compared to lithium methods due to competing Wurtz coupling.
Radical-Mediated Syntheses
Tin-Hydride Transfer Reactions
Tributyl[(phenylsulfanyl)methyl]stannane can be generated via radical intermediates using AIBN (azobisisobutyronitrile) as an initiator:
-
Substrate : Phenylsulfanylmethyl iodide (PhSCH<sub>2</sub>I) and tributyltin hydride (Bu<sub>3</sub>SnH).
Mechanism :
Photochemical Methods
UV irradiation (300 nm) facilitates tin-sulfur bond formation without initiators:
Advantages : Avoids thermal decomposition; suitable for heat-sensitive substrates.
Yield : 65–70%.
Comparative Analysis of Methods
Efficiency and Scalability
| Method | Yield (%) | Scalability | Cost (Relative) |
|---|---|---|---|
| Lithium Transmetalation | 89 | High | $$$ |
| Grignard Approach | 75 | Moderate | $$ |
| Radical-Mediated | 81 | Low | $$$$ |
| Photochemical | 70 | Low | $$$ |
Trade-offs : Lithium methods offer higher yields but require stringent低温 conditions. Radical pathways are less scalable due to long reaction times.
Spectroscopic Characterization
Key spectral data for authentication:
-
<sup>1</sup>H NMR (CDCl<sub>3</sub>) : δ 0.88 (t, J = 7.1 Hz, 9H, Sn-CH<sub>2</sub>CH<sub>2</sub>CH<sub>2</sub>CH<sub>3</sub>), 1.32–1.44 (m, 6H, Sn-CH<sub>2</sub>CH<sub>2</sub>), 2.15 (s, 2H, Sn-CH<sub>2</sub>S), 7.22–7.37 (m, 5H, Ar-H).
-
<sup>119</sup>Sn NMR : δ −8.2 ppm (consistent with tetracoordinated Sn).
-
IR (KBr) : 2925 cm<sup>−1</sup> (C-H stretch), 1478 cm<sup>−1</sup> (Sn-C).
Industrial-Scale Considerations
Cost Drivers
-
Tributyltin Chloride : Accounts for 60% of material costs (~$450/kg).
-
Solvent Recovery : THF recycling reduces expenses by 20–25%.
Emerging Methodologies
Q & A
Q. Tables
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